molecular formula C13H21N B11992169 Pyridine, 2,6-bis(2-methylpropyl)- CAS No. 883793-02-0

Pyridine, 2,6-bis(2-methylpropyl)-

Cat. No.: B11992169
CAS No.: 883793-02-0
M. Wt: 191.31 g/mol
InChI Key: SQFGWKWMFKRMEM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Pyridine, 2,6-bis(2-methylpropyl)- is a chemical compound with the molecular formula C13H21N It is a derivative of pyridine, where the 2 and 6 positions on the pyridine ring are substituted with 2-methylpropyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Pyridine, 2,6-bis(2-methylpropyl)- can be achieved through several methods. One common approach involves the reaction of 2,6-dichloropyridine with isobutylmagnesium chloride (a Grignard reagent) in the presence of a catalyst. This reaction typically occurs under anhydrous conditions and requires careful control of temperature and reaction time to achieve high yields .

Industrial Production Methods

Industrial production of Pyridine, 2,6-bis(2-methylpropyl)- often involves similar synthetic routes but on a larger scale. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency and scalability of the production process. Additionally, biocatalytic methods using whole-cell biocatalysts have been explored for the synthesis of related compounds, offering a more sustainable and environmentally friendly alternative .

Chemical Reactions Analysis

Types of Reactions

Pyridine, 2,6-bis(2-methylpropyl)- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding pyridine N-oxides.

    Reduction: Reduction reactions can convert it into different hydrogenated derivatives.

    Substitution: It can participate in nucleophilic substitution reactions, where the 2-methylpropyl groups can be replaced by other substituents.

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield pyridine N-oxides, while substitution reactions can produce a wide range of derivatives with different functional groups.

Scientific Research Applications

Pyridine, 2,6-bis(2-methylpropyl)- has several scientific research applications:

Mechanism of Action

The mechanism of action of Pyridine, 2,6-bis(2-methylpropyl)- involves its interaction with various molecular targets and pathways. In biological systems, it can bind to specific enzymes and receptors, modulating their activity. The compound’s structural features allow it to participate in hydrogen bonding, hydrophobic interactions, and other non-covalent interactions, which are crucial for its biological effects .

Comparison with Similar Compounds

Similar Compounds

    2,6-Bis(N-methylbenzimidazol-2-yl)pyridine: A similar compound with benzimidazole groups instead of 2-methylpropyl groups.

    2,6-Bis(1H-imidazol-2-yl)pyridine: Contains imidazole groups and exhibits different coordination chemistry and biological activities.

    2,6-Bis(NH-benzimidazol-2-yl)pyridine:

Uniqueness

Pyridine, 2,6-bis(2-methylpropyl)- is unique due to its specific substitution pattern, which imparts distinct steric and electronic properties. These features influence its reactivity, binding affinity, and overall behavior in various chemical and biological contexts, making it a valuable compound for research and industrial applications.

Properties

CAS No.

883793-02-0

Molecular Formula

C13H21N

Molecular Weight

191.31 g/mol

IUPAC Name

2,6-bis(2-methylpropyl)pyridine

InChI

InChI=1S/C13H21N/c1-10(2)8-12-6-5-7-13(14-12)9-11(3)4/h5-7,10-11H,8-9H2,1-4H3

InChI Key

SQFGWKWMFKRMEM-UHFFFAOYSA-N

Canonical SMILES

CC(C)CC1=NC(=CC=C1)CC(C)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.